molecular formula C11H13NO B189386 6-Phenylpiperidin-2-one CAS No. 41419-25-4

6-Phenylpiperidin-2-one

Cat. No.: B189386
CAS No.: 41419-25-4
M. Wt: 175.23 g/mol
InChI Key: DVPYHFDURADIIA-UHFFFAOYSA-N
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Description

6-Phenylpiperidin-2-one is a chemical compound with the molecular formula C11H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by a phenyl group attached to the sixth position of the piperidine ring and a ketone group at the second position. This structure imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

6-Phenylpiperidin-2-one is a derivative of piperidine . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to have various pharmacological activities . The interaction of this compound with its targets would result in changes at the molecular level, which could potentially lead to observable effects at the cellular or systemic level.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities . Therefore, it can be inferred that this compound may also interact with multiple biochemical pathways, leading to downstream effects.

Result of Action

Given that piperidine derivatives are involved in various pharmacological activities , it can be inferred that this compound may also have multiple effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, a class to which 6-Phenylpiperidin-2-one belongs, are present in more than twenty classes of pharmaceuticals

Cellular Effects

Piperidine derivatives have been investigated for their potential use as anticonvulsant drugs . These studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperidine derivatives can have significant interactions with residues at the benzodiazepine (BZD)-binding site on GABAA receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Studies on piperidine derivatives suggest that these compounds may have anticonvulsant activity at certain dosages .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with 1,5-dibromopentane in the presence of a base, followed by cyclization and subsequent oxidation to form the ketone group. Another method involves the hydrogenation of 6-phenyl-2-piperidone using palladium or rhodium catalysts .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalysts and solvents is crucial in minimizing by-products and enhancing the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Phenylpiperidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is a precursor in the synthesis of various drugs, including analgesics and antipsychotics.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Uniqueness: 6-Phenylpiperidin-2-one is unique due to the presence of both the phenyl and ketone groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

Properties

IUPAC Name

6-phenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPYHFDURADIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344896
Record name 6-phenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41419-25-4
Record name 6-phenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Benzyloxycarbonylamino-4-phenyl-butyric acid methyl ester was dissolved in EtOH (30 mL), and 10% palladium on activated carbon (1.1 g) was added. The mixture was stirred under hydrogen atmosphere at 45 psi (3.1 bar) for 22 hours at room temperature and 4 hours at 65° C. The mixture was filtered and the filtrated was concentrated under reduced pressure. The residue was recrystallized from a mixture of methanol, diethyl ether and hexanes to give 1.85 g (81%) of 6-phenyl-piperidin-2-one as colorless crystals.
Name
4-Benzyloxycarbonylamino-4-phenyl-butyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic route to obtain 5-arylsulfanyl-6-phenylpiperidin-2-ones?

A1: 5-Arylsulfanyl-6-phenylpiperidin-2-ones can be synthesized via an electrophilic intramolecular cyclization reaction. This involves reacting cinnamylacetamides with arylsulfenyl chlorides. [, ] The selectivity of this reaction is influenced by steric hindrance on the amide. []

Q2: Are there alternative methods for the synthesis of 5-arylsulfanyl-6-phenylpiperidin-2-ones that avoid the use of salt additives?

A3: Yes, recent studies have explored the synthesis of 5-arylsulfanyl-6-phenylpiperidin-2-ones in the absence of salt additives. [] This modification to the synthetic procedure could offer advantages in terms of reaction efficiency and environmental impact.

Q3: Have any crystal structures of 6-phenylpiperidin-2-one derivatives been reported?

A4: Yes, the crystal structure of 1-benzyl-6-phenylpiperidin-2-one-5-carboxylic acid has been elucidated. Interestingly, this compound forms a non-stoichiometric channel inclusion complex with acetonitrile. [] This finding suggests potential applications in areas like separation science or material design.

Q4: Has the molecular structure of other this compound derivatives been characterized?

A5: The molecular structure of methyl 1-benzyl-6-phenylpiperidin-2-one-5-carboxylate has been successfully elucidated. [] This information contributes to the understanding of structure-property relationships in this class of compounds.

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